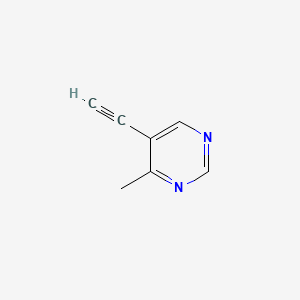

5-Ethynyl-4-methylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2 |

|---|---|

Molecular Weight |

118.14 g/mol |

IUPAC Name |

5-ethynyl-4-methylpyrimidine |

InChI |

InChI=1S/C7H6N2/c1-3-7-4-8-5-9-6(7)2/h1,4-5H,2H3 |

InChI Key |

YFBDGGRMNKBGOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=NC=C1C#C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethynyl 4 Methylpyrimidine and Its Precursors

Established Synthetic Routes to Pyrimidine (B1678525) Cores with Ethynyl (B1212043) and Methyl Substituents

The construction of the 5-ethynyl-4-methylpyrimidine framework relies on robust chemical strategies that allow for the precise installation of the required functional groups. These methods often involve either the formation of the pyrimidine ring with the substituents already in place or the subsequent functionalization of a pre-formed pyrimidine core.

Multi-component Reaction Strategies for Pyrimidine Annulation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing waste and simplifying procedures. rasayanjournal.co.inclockss.org Several MCRs have been developed for the synthesis of substituted pyrimidines.

A prominent strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent), an aldehyde, and a source of ammonia (B1221849) or an amidine. To obtain a 4-methylpyrimidine (B18481) core, a methyl ketone derivative can be utilized as a key starting material. organic-chemistry.org For instance, a ZnCl₂-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provides a direct route to 4,5-disubstituted pyrimidines. organic-chemistry.orggrowingscience.com This approach allows for the introduction of various substituents at the 4 and 5 positions of the pyrimidine ring.

Another powerful MCR is the iridium-catalyzed regioselective synthesis of pyrimidines from amidines and up to three different alcohols. sci-hub.se This method proceeds through a sequence of condensation and dehydrogenation steps, offering access to unsymmetrically and highly substituted pyrimidines with excellent regioselectivity. sci-hub.se The flexibility of this reaction allows for the assembly of complex pyrimidine structures from simple and readily available starting materials. sci-hub.se

A one-pot, three-component reaction for synthesizing pyrimidine-5-carbonitrile derivatives has also been reported, involving the reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride under solvent-free conditions, catalyzed by magnetic Fe₃O₄ nanoparticles. growingscience.com Although this yields a nitrile at the 5-position, it is a functional group that can potentially be converted to an ethynyl group through further synthetic steps.

Table 1: Examples of Multi-Component Reactions for Pyrimidine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Zinc-Catalyzed Coupling | Enamine, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | 4,5-Disubstituted Pyrimidines | organic-chemistry.orggrowingscience.com |

| Iridium-Catalyzed Annulation | Amidine, Alcohols | PN₅P-Ir-pincer complex | Regioselective Substituted Pyrimidines | sci-hub.se |

| Biginelli-type Reaction | β-Diketone, Aryl aldehyde, (Thio)urea | HCl, Microwave | Oxo- and Thioxopyrimidines | tandfonline.com |

| Nanoparticle-Catalyzed Reaction | Aldehyde, Malononitrile, Benzamidine hydrochloride | Magnetic Fe₃O₄, Solvent-free | Pyrimidine-5-carbonitriles | growingscience.com |

Palladium-Catalyzed Cross-Coupling Approaches for Ethynyl Incorporation

The introduction of an ethynyl group onto a heterocyclic ring is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. youtube.com This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. mdpi.com

For the synthesis of this compound, a common precursor would be 5-halo-4-methylpyrimidine (where the halogen is typically iodine or bromine). This precursor can then be subjected to a Sonogashira coupling with a suitable alkyne, such as trimethylsilylacetylene (B32187) (TMS-acetylene). The use of TMS-acetylene is advantageous as the trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, preventing self-coupling. The TMS group can be easily removed under mild basic conditions, such as treatment with potassium carbonate in methanol, to yield the desired terminal ethynyl group. mdpi.comresearchgate.net

A specific example of this strategy is the synthesis of (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile, where a 7-iodo precursor was successfully coupled with TMS-acetylene using a PdCl₂(PPh₃)₂/CuI catalytic system, followed by deprotection with K₂CO₃. researchgate.net This demonstrates the effectiveness of the Sonogashira reaction for the ethynylation of pyrimidine-containing scaffolds. researchgate.net The general applicability of palladium-catalyzed carbon-carbon bond formation for modifying the 5-position of pyrimidines is also highlighted in patent literature. google.com

Strategies for Methyl Group Introduction on Pyrimidine Ring Systems

The introduction of a methyl group at the C4 position of the pyrimidine ring is typically achieved by incorporating the methyl group within one of the starting materials for the ring-forming reaction. This "substrate-based" approach is often more efficient than attempting to directly methylate the pre-formed pyrimidine ring.

One of the most common methods for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound with an amidine. To synthesize a 4-methylpyrimidine, a β-keto ester or a β-diketone containing a methyl group at the appropriate position is used. For example, reacting a methyl ketone derivative in a three-component coupling reaction is a direct way to install a methyl group at the C4 or C6 position of the pyrimidine ring. organic-chemistry.org Similarly, α-methyl or α-methylene ketones can be reacted with formamide (B127407) in the presence of a palladium catalyst to produce 4-substituted pyrimidines. researchgate.net

In enzymatic systems, the methylation of the pyrimidine ring, such as the conversion of uridine (B1682114) to thymidine (B127349) (5-methyluridine), occurs via a mechanism involving the nucleophilic attack of a cysteine residue at the C6 position, followed by methyl transfer from a donor molecule to the C5 position. umich.edu While this is a biological process, it underscores the principle of activating the pyrimidine ring for substitution. In chemical synthesis, however, building the ring from precursors already containing the methyl group remains the most straightforward and widely used strategy. beilstein-archives.org

Advanced Synthetic Techniques and Green Chemistry Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. rasayanjournal.co.innih.gov Green chemistry principles, such as the use of alternative energy sources, have been successfully applied to the synthesis of pyrimidine derivatives, leading to reduced reaction times, increased yields, and simpler work-up procedures. rasayanjournal.co.inresearchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating of reactions. tandfonline.com This technique has been extensively used in the synthesis of pyrimidine derivatives, often leading to significant improvements over conventional heating methods. nih.govtandfonline.comresearchgate.net The advantages include shorter reaction times, higher product yields, and improved purity of the final compounds. researchgate.net

For example, the Biginelli reaction, a multi-component reaction used to synthesize dihydropyrimidines, has been successfully performed under microwave irradiation, providing a simple and efficient route for the preparation of these compounds. tandfonline.com Microwave-assisted synthesis has also been employed for one-pot, three-component syntheses of various pyrimidine derivatives, highlighting its utility in constructing complex heterocyclic scaffolds in a time-efficient and high-yielding manner. clockss.org The comparison between conventional and microwave-assisted synthesis often demonstrates a substantial reduction in reaction time and an increase in yield for the microwave method. dntb.gov.ua

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Reaction | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Biginelli Reaction | Conventional | Hours | Lower | tandfonline.com |

| Microwave | Minutes | Higher | tandfonline.com | |

| Thiazolo[3,2-a]pyrimidine Synthesis | Conventional | 48 h | ~30% | clockss.org |

| Microwave | Minutes | Excellent | clockss.org |

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry technique that utilizes acoustic cavitation to accelerate chemical reactions. beilstein-archives.org This method has been effectively applied to the synthesis of pyrimidines and their fused derivatives, often providing shorter reaction times and higher yields compared to conventional methods. nih.gov The use of ultrasound can lead to enhanced yields, reduced reaction times, and milder reaction conditions. orientjchem.org

Ultrasound-assisted synthesis has been successfully used in the one-pot, multi-component synthesis of various pyrimidine derivatives. orientjchem.orgjmaterenvironsci.com For instance, the synthesis of 6-amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives was achieved with high yields and significantly reduced reaction times under ultrasonic irradiation compared to traditional methods. orientjchem.org A review of ultrasound-assisted pyrimidine synthesis highlights numerous examples where this technique offers a significant advantage, including in cyclocondensation and multi-component reactions. nih.gov The synergistic effects of ultrasound can lead to cleaner reactions and simpler product isolation, making it an attractive method for sustainable chemical synthesis. nih.govorientjchem.org

An in-depth analysis of the synthetic approaches for the chemical compound this compound reveals a landscape dominated by modern cross-coupling methodologies. While direct synthesis of this specific molecule is not extensively detailed in readily available literature, its structure strongly suggests that its synthesis would rely on established and versatile reactions for creating carbon-carbon bonds with the pyrimidine core. The primary route envisioned for its preparation involves the introduction of the ethynyl group at the C-5 position of a pre-functionalized 4-methylpyrimidine ring, most commonly a 5-halopyrimidine, via a Sonogashira cross-coupling reaction.

Chemical Reactivity and Functionalization of 5 Ethynyl 4 Methylpyrimidine

Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl group, is the most reactive site on the 5-Ethynyl-4-methylpyrimidine molecule. Its high electron density and the acidity of its terminal proton enable a variety of powerful chemical reactions, including cycloadditions and cross-coupling reactions.

Click Chemistry Applications (Copper-Catalyzed Azide-Alkyne Cycloaddition)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept celebrated for its efficiency, reliability, and biocompatibility. organic-chemistry.orgnih.gov This reaction involves the facile coupling of a terminal alkyne, such as the one in this compound, with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The CuAAC reaction is known for its remarkable rate acceleration, often 10⁷ to 10⁸ times faster than the uncatalyzed thermal cycloaddition, and its tolerance of a wide array of functional groups and reaction conditions, including aqueous media across a broad pH range. organic-chemistry.org

The mechanism is a stepwise process where a copper(I) catalyst activates the alkyne. nih.gov This catalytic cycle allows the reaction to proceed with high regioselectivity, exclusively yielding the 1,4-isomer, unlike the thermal Huisgen cycloaddition which typically produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov

This methodology has been widely applied in the synthesis of modified nucleosides for labeling DNA and RNA. nih.govnih.gov For instance, ethynyl-containing pyrimidines can be incorporated into nucleic acids and subsequently "clicked" with fluorescent azides for imaging and detection purposes. nih.gov The reaction of this compound with a generic organic azide (R-N₃) would proceed as shown below, catalyzed by a Cu(I) source, often generated in situ from Cu(II) salts like CuSO₄ with a reducing agent such as sodium ascorbate. researchgate.net

Table 1: Overview of CuAAC Reaction with this compound

| Reactants | Catalyst System | Product | Key Features |

| This compound + R-N₃ | Cu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) | 1-(4-methylpyrimidin-5-yl)-4-R-1H-1,2,3-triazole | High regioselectivity (1,4-isomer), mild conditions, high yield, wide functional group tolerance. organic-chemistry.orgnih.gov |

Sonogashira Coupling Reactions

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This cross-coupling reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgrsc.org The reaction has been instrumental in synthesizing a vast range of complex molecules, including pharmaceuticals and organic materials, often under mild conditions. wikipedia.orgnih.gov

For this compound, the Sonogashira reaction provides a direct route to connect the pyrimidine (B1678525) core to various aromatic or heteroaromatic systems. This is particularly valuable in drug discovery for creating libraries of analogues. For example, the synthesis of mGlu5 antagonists like MMPEP has been improved using this reaction. nih.gov The reaction involves the coupling of the alkyne with an aryl halide (Ar-X, where X is typically I, Br, or OTf) in the presence of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper salt (e.g., CuI) in a suitable solvent with a base like triethylamine. rsc.org

The electron-deficient nature of the pyrimidine ring can enhance the reactivity of the attached ethynyl group in such coupling reactions. Research on related 5-alkynyl pyrimidine nucleosides has demonstrated the utility of Sonogashira coupling for creating derivatives with potential therapeutic applications. rsc.org

Table 2: Representative Sonogashira Coupling Reaction

| Alkyne Substrate | Coupling Partner | Catalyst System | Base/Solvent | Product Type |

| This compound | Aryl Iodide (Ar-I) or Aryl Bromide (Ar-Br) | Pd(PPh₃)₄, CuI | Et₃N / DMF or THF | 5-(Aryl-ethynyl)-4-methylpyrimidine |

Hydration and Hydrogenation Reactions of the Alkyne

The ethynyl group of this compound is susceptible to standard alkyne transformations such as hydration and hydrogenation.

Hydration: The addition of water across the triple bond, known as hydration, can be catalyzed to produce carbonyl compounds. researchgate.net The regioselectivity of this reaction is dependent on the catalyst used.

Markovnikov Hydration: In the presence of a strong acid (like H₂SO₄) and a mercury(II) salt (HgSO₄), terminal alkynes undergo Markovnikov hydration. libretexts.org For this compound, this would yield a methyl ketone. The reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable keto form. libretexts.org

Anti-Markovnikov Hydration: To produce an aldehyde, anti-Markovnikov hydration is required. This can be achieved through a two-step hydroboration-oxidation sequence. libretexts.org The alkyne is first treated with a sterically hindered borane, such as disiamylborane (B86530) (Sia₂BH), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution. libretexts.orgmsu.edu This process places the oxygen atom on the terminal carbon, yielding an aldehyde after tautomerization.

Hydrogenation: The triple bond can be fully or partially reduced through hydrogenation.

Complete Reduction: Catalytic hydrogenation using catalysts like platinum (Pt) or palladium on carbon (Pd/C) with hydrogen gas (H₂) will reduce the alkyne completely to an alkane, yielding 5-Ethyl-4-methylpyrimidine. msu.edu

Partial Reduction: To stop the reduction at the alkene stage, specialized catalysts are necessary. The use of Lindlar's catalyst (palladium poisoned with lead acetate (B1210297) and quinoline) results in the syn-addition of hydrogen, producing the Z-alkene (cis). msu.edu Alternatively, reduction using sodium metal in liquid ammonia (B1221849) yields the E-alkene (trans).

Table 3: Summary of Hydration and Hydrogenation Products

| Reaction | Reagents | Intermediate/Product |

| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(4-methylpyrimidin-5-yl)ethan-1-one (Ketone) |

| Anti-Markovnikov Hydration | 1. Sia₂BH; 2. H₂O₂, NaOH | 2-(4-methylpyrimidin-5-yl)acetaldehyde (Aldehyde) |

| Complete Hydrogenation | H₂, Pd/C or PtO₂ | 5-Ethyl-4-methylpyrimidine (Alkane) |

| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | 5-((Z)-vinyl)-4-methylpyrimidine (Z-alkene) |

| Partial Hydrogenation (trans) | Na, liquid NH₃ | 5-((E)-vinyl)-4-methylpyrimidine (E-alkene) |

Other Cycloaddition and Addition Reactions

Beyond the well-known CuAAC reaction, the ethynyl group can participate in other cycloaddition reactions. A cycloaddition is a concerted reaction where two π-electron systems combine to form a ring, creating two new σ-bonds. libretexts.org

[3+2] Cycloadditions: This class of reactions involves a 1,3-dipole reacting with a dipolarophile (the alkyne) to form a five-membered ring. nih.gov While the azide-alkyne reaction is the most prominent example, other 1,3-dipoles like nitrile oxides or diazomethane (B1218177) can also react with the ethynyl group of this compound to generate various five-membered heterocycles. mdpi.com

[4+2] Cycloadditions (Diels-Alder Reaction): The Diels-Alder reaction involves a conjugated diene reacting with a dienophile to form a six-membered ring. libretexts.org The ethynyl group in this compound can act as a dienophile. Reaction with a suitable diene (e.g., cyclopentadiene) would yield a bicyclic adduct. The reactivity in these reactions can be influenced by the electron-withdrawing nature of the pyrimidine ring. In some cases, the pyrimidine ring itself can participate as the diene component in inverse-electron-demand Diels-Alder reactions. mdpi.com

Electrophilic Addition: Similar to alkenes, alkynes undergo electrophilic addition with reagents like hydrogen halides (HX) and halogens (X₂). The addition of one equivalent of HX to this compound would follow Markovnikov's rule, placing the halogen on the carbon adjacent to the pyrimidine ring. libretexts.org Addition of a second equivalent results in a geminal dihalide. libretexts.org

Reactivity of the Methyl Group

The methyl group on the pyrimidine ring is generally less reactive than the ethynyl moiety. However, modern synthetic methods have enabled the functionalization of such seemingly inert C(sp³)–H bonds.

C(sp³)-H Functionalization Strategies

Direct functionalization of C(sp³)–H bonds is a powerful strategy in modern synthesis that avoids the need for pre-functionalized starting materials. These methods are particularly valuable for late-stage modification of complex molecules, such as drug candidates. consensus.app

While specific examples for this compound are not widely reported, general strategies for the functionalization of methyl groups on heterocyclic rings can be applied. These often involve radical-based approaches or transition metal catalysis.

Photocatalysis: Merging photocatalysis with hydrogen atom transfer (HAT) has emerged as a key strategy. A photocatalyst, upon irradiation, can generate a reactive species that selectively abstracts a hydrogen atom from the methyl group, forming an alkyl radical. This radical can then be trapped by various reagents to form new C-C, C-N, C-O, or C-halogen bonds. For instance, decatungstate photocatalysis combined with nickel catalysis has been used for the C(sp³)–H methylation of saturated heterocycles, a strategy that could potentially be adapted for other types of C-C bond formations.

Directed C-H Activation: Another approach involves using a directing group to position a transition metal catalyst (commonly palladium) in proximity to the target C-H bond. nih.govacs.org While this is more common for C-H bonds at other positions, innovative strategies using transient directing groups are expanding the scope of this chemistry. nih.gov Applying such a method to the methyl group of this compound would likely require a complex catalytic system designed to favor activation of the C(sp³)–H bond over potential interactions with the pyrimidine nitrogens or the ethynyl group.

These advanced methods represent a frontier in organic synthesis and offer potential, albeit challenging, routes to directly elaborate the methyl group of this compound.

Oxidation and Halogenation of the Methyl Group

The methyl group at the 4-position of the pyrimidine ring can undergo oxidation and halogenation reactions, providing pathways to introduce new functional groups.

Oxidation: The oxidation of methyl-substituted pyrimidines can lead to the corresponding carboxylic acids. For instance, the methyl group of 2-chloro-4-methylpyrimidine (B15830) can be oxidized to a carboxylic acid group through a microbiological process utilizing a Pseudomonas putida microorganism. google.com While direct oxidation of the methyl group in this compound is not explicitly detailed in the provided results, the oxidation of methylpyridines to their corresponding ketones has been achieved using potassium permanganate (B83412) (KMnO₄) and sodium paraperiodate. This suggests that similar conditions could potentially oxidize the methyl group of this compound, though the ethynyl group's sensitivity to oxidation would need to be considered. In some cases, oxidation can be challenging; for example, attempts to oxidize 2-isoprenyl-6-methylpyridine did not result in the oxidation of the methyl group under certain conditions.

Halogenation: Direct halogenation of methyl-substituted pyrimidines can be accomplished using N-halogenosuccinimides. This method has been used to prepare 2- and 4-bromomethyl- and chloromethyl-pyrimidines. researchgate.net Thionyl chloride has also been reported to chlorinate methyl groups on heteroaromatic compounds, particularly when the methyl group is ortho or para to a ring nitrogen atom. publish.csiro.au This reaction is thought to proceed via an electrophilic attack on a deprotonated species. publish.csiro.au

Table 1: Examples of Methyl Group Functionalization

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 2-chloro-4-methylpyrimidine | Pseudomonas putida | 2-chloropyrimidine-4-carboxylic acid | Oxidation |

| 2- or 4-methylpyrimidine (B18481) | N-bromosuccinimide | 2- or 4-bromomethylpyrimidine | Halogenation |

Condensation Reactions Involving the Methyl Group

The methyl group of 4-methylpyrimidine derivatives is acidic enough to be deprotonated by a base, forming a resonance-stabilized carbanion. researchgate.net This carbanion can then participate in condensation reactions, such as the aldol (B89426) condensation, with various aldehydes.

For example, 4,6-dimethylpyrimidine (B31164) can react with aromatic aldehydes in an aldol condensation to form V-shaped 4,6-bis(arylvinyl)pyrimidines. researchgate.net Similarly, the condensation of 4-methylpyrimidine with p-anisaldehyde has been studied in the presence of a phase-transfer catalyst. researchgate.net These reactions highlight the potential for the methyl group of this compound to act as a nucleophile in carbon-carbon bond-forming reactions, enabling the synthesis of more complex, conjugated systems. researchgate.net

Reactivity of the Pyrimidine Ring System

The pyrimidine ring is a π-deficient heterocycle, which makes it susceptible to nucleophilic attack and generally less reactive towards electrophiles compared to benzene. wikipedia.org The presence of two nitrogen atoms decreases the electron density of the ring, influencing its reactivity. wikipedia.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the deactivating effect of the two nitrogen atoms, which lower the ring's electron density and are prone to protonation under acidic conditions. wikipedia.org However, these reactions can occur, preferentially at the 5-position, which is the least electron-deficient. wikipedia.orgresearchgate.net

The presence of activating, electron-donating groups (like amino or hydroxyl groups) can facilitate electrophilic substitution by increasing the electron density of the ring. researchgate.net For substituted pyrimidines, reactions such as nitration, halogenation, and sulfonation have been observed at the 5-position. wikipedia.org For instance, nitration of pyrazolo[1,5-a]pyrimidine (B1248293) can occur at the 6-position (equivalent to the 5-position of a simple pyrimidine ring) under certain conditions. cdnsciencepub.com

Ring-Opening and Ring-Transformation Pathways

The pyrimidine ring, while generally stable, can undergo ring-opening and ring-transformation reactions under specific conditions, often involving nucleophilic attack.

Ring-Opening: Pyrimidine derivatives can be susceptible to ring-opening by strong bases or under acidic conditions, particularly when the ring is activated by electron-withdrawing groups or by N-alkylation. rsc.org For example, 5-nitropyrimidine (B80762) is readily decomposed by alkali. rsc.org The ring-opening of dihydrouridine, a modified pyrimidine found in tRNA, occurs via hydrolysis at high temperatures and basic pH. umich.edu This process involves the attack of a hydroxide (B78521) ion at the C4 position, leading to a tetrahedral intermediate that collapses to open the ring. umich.edu

Ring-Transformation: The pyrimidine ring can be transformed into other heterocyclic systems. For example, pyrimidines can be converted into pyrazoles by reaction with hydrazine (B178648) at high temperatures. scite.ai N-methylation of the pyrimidine ring can lower the reaction temperature required for this transformation. scite.ai Pyrimidine-to-pyridine ring transformations are also known and can be induced by nucleophiles or through hetero Diels-Alder reactions. researchgate.netacs.org

Dearomatization Strategies for Pyrimidine Scaffolds

Dearomatization of the pyrimidine ring is a valuable strategy for creating three-dimensional scaffolds with potential biological activity. This is often achieved through reduction reactions. For instance, the pyrimidine ring of pyrazolo[1,5-a]pyrimidines can be selectively reduced using complex hydrides like sodium borohydride, leading to tetrahydropyrazolo[1,5-a]pyrimidines. nih.govmdpi.com This reduction can generate multiple stereoisomers, adding to the structural diversity of the products. nih.govmdpi.com Reductive dearomatization has also been observed as an initial step in certain cyclization reactions leading to fused pyrimidine systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides information about the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural determination of this compound. The chemical shifts observed in the spectra provide information about the electronic environment of each nucleus.

¹H NMR:

Pyrimidine Ring Protons: The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum. The proton at position 2 would likely be the most downfield signal due to the influence of the two adjacent nitrogen atoms. The proton at position 6 would also be in the aromatic region.

Methyl Protons: The protons of the methyl group at position 4 would appear as a singlet in the upfield region of the spectrum.

Ethynyl Proton: The proton of the ethynyl group at position 5 would appear as a singlet in the acetylenic proton region.

¹³C NMR:

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will have distinct chemical shifts. The carbon at position 2 is expected to be the most deshielded, followed by the carbons at positions 4 and 6. chemicalbook.com The carbon at position 5, being substituted with the ethynyl group, will also have a characteristic chemical shift.

Methyl Carbon: The carbon of the methyl group will appear in the aliphatic region of the spectrum.

Ethynyl Carbons: The two carbons of the ethynyl group will have characteristic chemical shifts in the alkynyl region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~8.5-9.0 | - |

| H6 | ~8.0-8.5 | - |

| CH₃ | ~2.5-3.0 | ~20-25 |

| C≡CH | ~3.0-3.5 | - |

| C2 | - | ~155-160 |

| C4 | - | ~160-165 |

| C5 | - | ~115-120 |

| C6 | - | ~150-155 |

| C ≡CH | - | ~80-85 |

| C≡C H | - | ~75-80 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. For instance, it could show the coupling between the pyrimidine ring protons if any exist. iranchembook.ir

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. libretexts.org This would definitively assign the proton signals to their corresponding carbon atoms in the this compound structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. spbu.runih.gov It can be used to confirm the substitution pattern on the pyrimidine ring by showing through-space interactions between the methyl protons and the proton at position 6.

Solid-State NMR Applications

Solid-state NMR (ssNMR) can be employed to study the structure and dynamics of this compound in its solid form. This is particularly useful for analyzing crystalline materials or polymers incorporating this moiety. acs.orgresearchgate.net ssNMR can provide information on polymorphism, molecular packing, and intermolecular interactions that are not accessible in solution-state NMR. For pyrimidine derivatives, ssNMR has been used to investigate their structural properties in various solid phases. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the parent ion, allowing for the determination of the elemental formula of this compound. rsc.orgrsc.org This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of the synthesized molecule with high confidence.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. researchgate.net In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. acs.orgpolyu.edu.hk As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS would likely produce a prominent protonated molecule [M+H]⁺, allowing for the determination of its molecular weight. acs.orgnih.gov This technique is particularly useful for analyzing reaction mixtures and for the characterization of new compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental for assessing the purity of synthesized batches and confirming the compound's identity. The gas chromatograph separates the target compound from any impurities, such as starting materials, solvents, or by-products, based on differences in their boiling points and affinities for the GC column's stationary phase. nih.gov

Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy process fragments the molecule into a predictable pattern of charged ions. The mass-to-charge ratio (m/z) of the parent molecular ion and its characteristic fragments are plotted against their relative abundance to generate a mass spectrum, which serves as a molecular fingerprint. researchgate.net

For this compound (C₇H₆N₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 118.14 g/mol ). Key fragmentation patterns would likely involve the loss of stable neutral molecules or radicals, such as the cleavage of the methyl group or fragmentation of the pyrimidine ring. The identification of this compound is confirmed by matching its acquired mass spectrum against a reference spectrum from a spectral library or a previously analyzed authentic standard. rsc.org Purity is determined by integrating the peak area of the target compound relative to the total area of all detected peaks in the chromatogram.

Interactive Data Table: Hypothetical GC-MS Data for Purity Analysis of this compound

This table illustrates potential impurities that could be identified in a sample of this compound and their characteristic mass spectral data.

| Compound Name | Retention Time (min) | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) | Potential Source |

| This compound | 12.5 | 118 | 117, 91, 77, 51 | Target Compound |

| 4-Chloro-6-methylpyrimidine | 11.8 | 128/130 | 113, 93, 66 | Unreacted Starting Material |

| Toluene | 5.2 | 92 | 91, 65 | Residual Solvent |

| 5-Vinyl-4-methylpyrimidine | 12.1 | 120 | 119, 105, 93 | By-product (over-reduction) |

| Bis(trimethylsilyl)acetylene | 8.5 | 170 | 155, 73 | Reagent Carryover |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure of this compound by probing the vibrational modes of its constituent chemical bonds and functional groups. These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the pyrimidine ring, the methyl group, and the terminal ethynyl group.

The key diagnostic bands are:

Ethynyl Group (C≡C-H): A sharp, weak absorption band is expected around 3300 cm⁻¹ for the ≡C-H stretching vibration. The C≡C triple bond stretch itself typically appears as a weak to medium, sharp band in the 2100-2140 cm⁻¹ region. jst.go.jp

Aromatic Pyrimidine Ring: The C-H stretching vibrations of the aromatic ring protons are expected above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations occur in the fingerprint region, typically between 1600 cm⁻¹ and 1400 cm⁻¹. rsc.orgscilit.com These bands are often complex due to the coupling of various stretching modes within the heterocyclic ring.

Methyl Group (CH₃): Symmetric and asymmetric C-H stretching vibrations of the methyl group are anticipated in the 2950-2850 cm⁻¹ range. The characteristic asymmetric and symmetric bending (deformation) modes would appear around 1460 cm⁻¹ and 1380 cm⁻¹, respectively. researchgate.net

Out-of-Plane Bending: C-H out-of-plane bending vibrations for the substituted pyrimidine ring typically appear as strong bands in the 900-675 cm⁻¹ region, and their exact position can be diagnostic of the substitution pattern.

Interactive Data Table: Predicted Characteristic Infrared Absorption Frequencies for this compound

This table summarizes the expected IR absorption bands based on data from analogous structures found in the literature. jst.go.jprsc.orgscilit.com

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3300 | Sharp, Weak | ν(≡C-H) | Terminal Alkyne |

| 3100-3000 | Medium-Weak | ν(C-H) | Pyrimidine Ring |

| 2980-2900 | Medium | ν(C-H) | Methyl Group |

| ~2120 | Sharp, Weak-Medium | ν(C≡C) | Alkyne |

| 1600-1450 | Medium-Strong | ν(C=C), ν(C=N) | Pyrimidine Ring Stretching |

| ~1460 | Medium | δₐₛ(C-H) | Methyl Bending (Asymmetric) |

| ~1380 | Medium | δₛ(C-H) | Methyl Bending (Symmetric) |

| 900-700 | Strong | γ(C-H) | Pyrimidine Ring Out-of-Plane Bend |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The data from X-ray crystallography also reveals how individual molecules of this compound are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a network of non-covalent intermolecular interactions. Based on the structures of closely related pyrimidine derivatives, several key interactions can be predicted to play a significant role. rsc.orgiucr.org

C-H···N Hydrogen Bonds: A likely and significant interaction involves the acidic ethynyl proton (≡C-H) or the ring C-H protons acting as hydrogen bond donors to the lone pairs of the pyrimidine nitrogen atoms of an adjacent molecule. In the crystal structure of 4,6-dichloro-5-methylpyrimidine, molecules are linked by pairs of C—H⋯N hydrogen bonds, forming distinct inversion dimers. researchgate.netnih.gov

π-π Stacking: The electron-deficient pyrimidine ring can engage in π-π stacking interactions with the rings of neighboring molecules. These interactions, where the aromatic rings pack in a face-to-face or offset manner, are common in planar heterocyclic systems and contribute significantly to crystal stability. nih.govresearchgate.net

C-H···π Interactions: The protons of the methyl group could potentially interact with the π-system of the pyrimidine ring of a neighboring molecule, further stabilizing the crystal lattice.

The interplay of these weak interactions dictates the final crystal packing arrangement, influencing physical properties such as melting point and solubility.

Interactive Data Table: Plausible Intermolecular Interactions in Crystalline this compound

This table summarizes the types of non-covalent interactions expected to govern the crystal packing, based on crystallographic studies of analogous compounds. nih.govresearchgate.netnih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | C(sp)-H (Ethynyl) | N (Pyrimidine) | ~3.2 - 3.5 | Directional; likely to form primary structural motifs (e.g., chains, dimers). |

| Hydrogen Bond | C(ring)-H | N (Pyrimidine) | ~3.3 - 3.6 | Contributes to the formation of supramolecular synthons like inversion dimers. researchgate.netnih.gov |

| π-π Stacking | Pyrimidine Ring (π-system) | Pyrimidine Ring (π-system) | ~3.3 - 3.8 | Important for packing efficiency of planar aromatic systems. |

| C-H···π Interaction | C(methyl)-H | Pyrimidine Ring (π-system) | ~3.5 - 3.8 | Provides additional stabilization to the 3D crystal lattice. |

Absolute Configuration Assignment

The molecule this compound is achiral; it does not possess a stereogenic center and is superimposable on its mirror image. Therefore, the determination of absolute configuration is not applicable to this specific compound.

However, X-ray crystallography is a primary method for the unambiguous determination of the absolute configuration of chiral molecules. For chiral pyrimidine derivatives, this technique can distinguish between enantiomers. nih.govnih.gov This is typically achieved through anomalous dispersion. When an atom in the crystal absorbs X-rays (often near an absorption edge), it introduces a phase shift in the scattered X-rays. This effect, known as anomalous scattering, breaks Friedel's law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. By carefully measuring the intensity differences between these "Friedel pairs," the absolute arrangement of atoms in space can be determined. The result is often expressed as the Flack parameter, which should refine to a value near zero for the correct absolute structure. rsc.org This method has been successfully used to assign the absolute configuration to chiral centers in various complex pyrimidine nucleosides. rsc.orgnih.gov

Conclusion

While specific research on 5-Ethynyl-4-methylpyrimidine is not yet prevalent, a thorough analysis of its structural components and the broader context of pyrimidine (B1678525) chemistry allows for a compelling projection of its potential. The combination of the biologically significant pyrimidine scaffold with the synthetically versatile ethynyl (B1212043) group and the modulating methyl group positions this molecule as a promising building block for future discoveries in both medicinal chemistry and materials science. The development of a robust synthetic route and a comprehensive characterization are the critical next steps to unlocking the full potential of this intriguing heterocyclic compound. Further research is imperative to explore its reactivity and to evaluate its utility in the creation of novel drugs and advanced materials.

Theoretical and Computational Studies of 5 Ethynyl 4 Methylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a high degree of accuracy.

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. chemicalbook.comaaronchem.com It is calculated from the electron density, which can be obtained from DFT computations. The MESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In the case of 5-Ethynyl-4-methylpyrimidine, an MESP analysis would likely reveal negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring, indicating their nucleophilic character. The hydrogen atom of the ethynyl (B1212043) group might exhibit a region of positive potential, suggesting its potential involvement in hydrogen bonding or reactions with nucleophiles. Such analyses are crucial for understanding intermolecular interactions. chemicalbook.com

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules.

Conformational Analysis and Energy Landscapes

While this compound is a relatively rigid molecule, some degree of conformational flexibility may exist, for instance, with respect to the orientation of the methyl group. Conformational analysis involves systematically exploring the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them.

For more flexible derivatives of this compound, constructing a detailed potential energy landscape would be crucial. This map of energy as a function of molecular geometry reveals the relative stabilities of different conformations and the pathways for conformational change. Such studies are essential for understanding how the molecule might interact with biological targets or other molecules.

Ligand-Receptor Interaction Modeling (Focus on Chemical Features)

Computational modeling is instrumental in predicting how this compound and its derivatives interact with biological targets like enzymes and receptors. nih.gov The primary chemical features of the molecule govern its binding affinity and selectivity.

The pyrimidine ring itself contains nitrogen atoms that can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues such as serine or threonine in a receptor's binding pocket. nih.gov The ethynyl group is a key feature, contributing to the interaction profile in several ways. It can participate in π-π stacking interactions with aromatic residues like tyrosine or tryptophan within the protein. Furthermore, the hydrogen atom on the ethynyl group can form directional hydrogen bonds, an interaction that is highly directional and can contribute significantly to binding affinity. rsc.org The methyl group at the 4-position primarily influences the molecule's steric profile and can engage in hydrophobic interactions, helping to properly orient the ligand within a binding site.

Modeling studies of similar scaffolds interacting with receptors like the metabotropic glutamate (B1630785) receptor 5 (mGlu5) have identified key residues (e.g., Proline, Tyrosine, Tryptophan) that form the binding pocket and are critical for affinity. nih.gov By docking this compound into such a model, the specific interactions can be hypothesized.

Table 1: Key Chemical Features of this compound and Their Modeled Interactions

| Feature | Chemical Property | Potential Interaction Type | Interacting Receptor Residue (Example) |

| Pyrimidine Nitrogens | Hydrogen Bond Acceptor | Hydrogen Bonding | Serine, Threonine, Asparagine |

| Ethynyl Group (C≡C) | π-System | π-π Stacking | Tyrosine, Phenylalanine, Tryptophan |

| Ethynyl Group (≡C-H) | Weak H-Bond Donor | Directional Hydrogen Bonding | Carbonyl oxygen of peptide backbone |

| Methyl Group | Hydrophobic | van der Waals / Hydrophobic | Leucine, Valine, Alanine |

Reaction Pathway and Mechanism Elucidation

The ethynyl group makes this compound a valuable intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a prime example, where the terminal alkyne reacts with aryl or vinyl halides to form more complex molecular architectures through the creation of a new carbon-carbon bond.

Computational studies can elucidate the mechanism of such reactions. For the Sonogashira coupling, theoretical models help to map the catalytic cycle, which typically involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

Transmetalation: A copper acetylide, formed from this compound and a copper(I) co-catalyst, transfers the ethynyl group to the palladium center.

Reductive Elimination: The final coupled product is released, and the palladium(0) catalyst is regenerated.

Isotopic labeling studies and kinetic monitoring can be combined with computational mapping to validate these proposed pathways and understand the role of various catalysts and ligands in optimizing reaction efficiency. acs.org

Table 2: Hypothetical Sonogashira Coupling Reaction Pathway

| Step | Description | Reactants | Intermediates/Products |

| 1 | Catalyst Activation | Pd(II) precatalyst | Active Pd(0) species |

| 2 | Copper Acetylide Formation | This compound, Cu(I) salt, Base | Copper(I) pyrimidine acetylide |

| 3 | Oxidative Addition | Aryl Halide, Pd(0) | Aryl-Pd(II)-Halide complex |

| 4 | Transmetalation | Aryl-Pd(II)-Halide, Copper(I) pyrimidine acetylide | Aryl-Pd(II)-Ethynylpyrimidine complex |

| 5 | Reductive Elimination | Aryl-Pd(II)-Ethynylpyrimidine complex | Aryl-ethynylpyrimidine product, Pd(0) |

Pharmacophore Modeling and Virtual Screening for Chemical Features

Pharmacophore modeling is a cornerstone of modern drug discovery, allowing researchers to distill the essential features of a molecule responsible for its biological activity into a 3D model. dovepress.com This model then serves as a template for finding new, structurally diverse compounds with the same desired effect through virtual screening. researchgate.netmdpi.com

Identification of Key Chemical Features and Their Spatial Arrangements

A pharmacophore model for this compound would be defined by the spatial arrangement of its key interaction points. nih.gov Based on the interaction modeling, these features would include:

Hydrogen Bond Acceptors (HBA): Located at the positions of the two nitrogen atoms in the pyrimidine ring.

Aromatic Ring (AR): Representing the pyrimidine ring itself, crucial for certain stacking interactions.

Hydrophobic Feature (HY): Corresponding to the methyl group and potentially the ethynyl carbon chain.

The precise 3D coordinates and distances between these features are critical and define the pharmacophore query used in virtual screening.

Table 3: Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Molecular Moiety | Role in Biological Activity |

| Hydrogen Bond Acceptor 1 | Pyrimidine Nitrogen (N1) | Anchoring ligand in receptor pocket |

| Hydrogen Bond Acceptor 2 | Pyrimidine Nitrogen (N3) | Anchoring ligand in receptor pocket |

| Aromatic Ring | Pyrimidine Ring | Planar stacking interactions |

| Hydrophobic Feature | Methyl Group | Steric guidance and hydrophobic packing |

Ligand-Based and Structure-Based Pharmacophore Generation

There are two primary methods for generating a pharmacophore model, the choice of which depends on the available information. nih.gov

Ligand-Based Generation: This method is used when the structures of several active compounds are known, but the structure of the biological target is not. mdpi.com The model is built by aligning a set of active molecules (a training set) and identifying the common chemical features that are essential for their activity. nih.gov For this compound, one would gather a series of its active derivatives and use software to deduce the common 3D arrangement of HBAs, aromatic rings, and other features.

Structure-Based Generation: This approach is employed when the 3D structure of the target receptor (e.g., from X-ray crystallography) is available. core.ac.uk The this compound molecule is docked into the receptor's active site, and the key interactions (hydrogen bonds, hydrophobic contacts, etc.) are analyzed. The pharmacophore model is then created based on these specific interaction points within the binding pocket. nih.gov This method provides a more direct map of the features required for binding.

Application in Designing New Chemical Scaffolds

Once a validated pharmacophore model is established, it becomes a powerful tool for discovering new drug candidates. dovepress.com The model is used as a 3D query to screen large virtual libraries of compounds, which can contain millions of molecules. mdpi.com Compounds from the library that successfully match the pharmacophore's features in the correct spatial arrangement are identified as "hits." researchgate.net

This process is particularly valuable for scaffold hopping . biosolveit.de The goal of scaffold hopping is to identify new core structures (scaffolds) that are chemically different from the original molecule but present the same pharmacophoric features in the correct orientation. unifi.it For example, a virtual screen using the this compound pharmacophore might identify a hit where the pyrimidine ring is replaced by a different heterocyclic system (e.g., a thiazole (B1198619) or pyrazole) that still positions the equivalent hydrogen bond acceptors and hydrophobic groups correctly. This allows for the design of novel molecules that may have improved properties, such as better selectivity or novel intellectual property potential, while retaining the desired biological activity. google.comrsc.org

Advanced Applications of 5 Ethynyl 4 Methylpyrimidine in Chemical Science

As a Versatile Building Block in Complex Molecule Synthesis

The presence of both a pyrimidine (B1678525) ring and a terminal alkyne makes 5-ethynyl-4-methylpyrimidine a highly versatile precursor in the synthesis of a wide array of complex organic molecules. Its reactivity can be selectively controlled, allowing for sequential modifications at different positions of the molecule.

Precursor for Bioisosteric Analogues

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a drug's efficacy or pharmacokinetic profile, is a cornerstone of drug design. wikipedia.orgcambridgemedchemconsulting.comnih.gov The ethynyl (B1212043) group of this compound can serve as a non-classical bioisostere for various atoms and functional groups, most notably halogens like iodine. This is attributed to the similar molecular electrostatic potential between a C-I bond and a C-C triple bond, where both exhibit a region of positive potential at the tip.

The replacement of a halogen with an ethynyl group, a transformation readily achievable through Sonogashira cross-coupling reactions, can lead to improved metabolic stability and target-binding affinity. While direct studies on this compound as a bioisosteric precursor are not extensively documented, the principle is well-established with similar structures. For instance, the replacement of an iodine atom with an ethynyl group has been successfully employed in the design of inhibitors for various biological targets. This strategy allows for the exploration of new chemical space and the development of analogues with improved therapeutic potential. nih.govdrughunter.com

Scaffold for Heterocyclic Compound Libraries

The development of compound libraries is a critical strategy in the discovery of new bioactive molecules. This compound serves as an excellent scaffold for the generation of diverse heterocyclic compound libraries. nih.govcore.ac.uk The reactivity of the ethynyl group allows for its participation in a variety of chemical transformations, including click chemistry, cycloadditions, and further cross-coupling reactions, enabling the attachment of a wide range of substituents.

The pyrimidine core itself is a privileged structure in medicinal chemistry, found in numerous approved drugs. By utilizing this compound as a starting point, chemists can rapidly generate a multitude of derivatives with diverse functionalities. These libraries are invaluable for structure-activity relationship (SAR) studies, where the systematic modification of the molecular structure helps in identifying the key features responsible for biological activity. This approach has been successfully used to develop libraries of substituted pyrimidines for screening against various therapeutic targets. mdpi.com

Coordination Chemistry and Ligand Design

The nitrogen atoms of the pyrimidine ring in this compound possess lone pairs of electrons, making them excellent coordination sites for metal ions. The presence of the ethynyl group further expands its coordination capabilities, allowing for the formation of a diverse range of metal complexes with interesting structural and electronic properties.

Synthesis of Metal Complexes with Pyrimidine Ligands

The synthesis of metal complexes using pyrimidine-based ligands is a well-established field of coordination chemistry. acs.orgresearchgate.netresearchgate.net this compound can act as a monodentate or bidentate ligand, coordinating to a metal center through one or both of its nitrogen atoms. The general procedure for synthesizing such complexes often involves the reaction of the pyrimidine ligand with a suitable metal salt in an appropriate solvent, sometimes under reflux conditions. mdpi.com

While specific examples of metal complexes solely with this compound are not extensively detailed in the literature, the coordination behavior of closely related pyrimidine and pyridine (B92270) derivatives provides valuable insights. For instance, the coordination of substituted pyrimidines to transition metals like ruthenium, copper, and cobalt has been widely studied. acs.orgresearchgate.net The resulting complexes can exhibit various geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and the stoichiometry of the reaction. mdpi.com

Table 1: Examples of Metal Ions and Geometries in Pyrimidine-based Complexes

| Metal Ion | Typical Coordination Geometry | Reference |

| Cu(II) | Square Planar, Octahedral | mdpi.com |

| Ni(II) | Tetrahedral, Octahedral | mdpi.com |

| Co(II) | Tetrahedral, Octahedral | acs.org |

| Ru(II) | Octahedral | kpi.ua |

| Zn(II) | Tetrahedral | mdpi.com |

This table is illustrative and based on the coordination behavior of related pyrimidine ligands.

Investigation of Metal-Ligand Interactions

Understanding the nature of the interaction between the metal center and the ligand is crucial for predicting and controlling the properties of coordination compounds. In complexes of this compound, the primary interaction is the coordination bond between the metal ion and the nitrogen atoms of the pyrimidine ring. The strength of this bond is influenced by factors such as the nature of the metal ion and the electron-donating or -withdrawing character of the substituents on the pyrimidine ring.

Theoretical methods, such as Density Functional Theory (DFT), are powerful tools for investigating these interactions. researchgate.net DFT calculations can provide insights into the electronic structure of the complexes, the charge distribution, and the nature of the frontier molecular orbitals (HOMO and LUMO). These calculations help in understanding the charge transfer processes that can occur within the complex, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT).

Tuning Optical and Electronic Properties of Coordination Compounds

The incorporation of this compound as a ligand in coordination compounds offers a powerful strategy for tuning their optical and electronic properties. researchgate.netresearchgate.netrsc.orgrsc.org The extended π-system of the pyrimidine ring, coupled with the ethynyl group, can significantly influence the absorption and emission characteristics of the resulting metal complexes.

Modification of the ligand, for instance, by introducing electron-donating or electron-withdrawing groups on the pyrimidine ring or by extending the conjugation through the ethynyl group, can lead to a red or blue shift in the absorption and emission spectra. researchgate.netresearchgate.net This tunability is highly desirable for applications in areas such as light-emitting diodes (LEDs), sensors, and photodynamic therapy. The electrochemical properties of these complexes, such as their redox potentials, can also be modulated by ligand design, which is important for applications in catalysis and electrochromic devices. acs.org

Supramolecular Chemistry and Materials Science Applications

The distinct structural features of this compound make it a valuable component in the fields of supramolecular chemistry and materials science. The ethynyl group serves as a rigid and linear linker, ideal for constructing extended molecular frameworks, while the pyrimidine core offers sites for non-covalent interactions and can influence the electronic properties of the final material.

Construction of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.orgnih.gov Similarly, Covalent-Organic Frameworks (COFs) are porous crystalline polymers built from organic monomers linked by strong covalent bonds. The ethynyl group of this compound makes it a suitable candidate as a building block or "linker" for these frameworks.

While direct examples of this compound in MOF or COF synthesis are not extensively documented in the provided results, its derivatives and related structures highlight its potential. The terminal alkyne is a versatile functional group for participating in coupling reactions, a common strategy in the synthesis of COF linkers. bldpharm.com For instance, the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for creating the extended π-conjugated systems that often form the backbone of COFs. The pyrimidine moiety can coordinate with metal centers, making it a potential component for MOF construction. The nitrogen atoms in the pyrimidine ring can act as Lewis bases, binding to metal ions and forming the nodes of a MOF structure. nih.gov

The table below outlines the key features of this compound that are advantageous for MOF and COF synthesis.

| Feature | Relevance in MOF/COF Synthesis |

| Ethynyl Group | Provides a rigid, linear building block. Enables the formation of extended porous structures. Can participate in polymerization and cross-coupling reactions to form covalent frameworks. |

| Pyrimidine Ring | The nitrogen atoms can act as coordination sites for metal ions in MOFs. Can influence the electronic and photophysical properties of the resulting framework. |

| Methyl Group | Can be used to fine-tune the steric and electronic properties of the framework. |

Role in Polymer Chemistry and Conjugated Systems

The ethynyl group of this compound plays a crucial role in polymer chemistry, particularly in the synthesis of conjugated polymers. These polymers are characterized by a backbone of alternating single and double or triple bonds, which leads to delocalized π-electrons and interesting electronic and optical properties.

The presence of the ethynyl group allows for its incorporation into polymer chains through various polymerization techniques. For example, alkynes can undergo polymerization reactions to form polyacetylenes and other conjugated polymers. Furthermore, the Sonogashira coupling reaction is widely used to synthesize conjugated polymers by linking ethynyl-containing monomers with aryl halides.

Research has shown that incorporating ethynyl-pyrimidine units into oligomers and polymers can lead to materials with interesting fluorescence properties. The ethynyl linkages contribute to extending the π-conjugation of the system, which can result in red-shifted absorption and emission spectra compared to analogous compounds without the alkyne moiety. This makes such materials promising for applications in light-emitting devices and photonics. The pyrimidine ring itself, being an electron-deficient system, can influence the charge-transfer characteristics within the conjugated polymer. mdpi.com

Design of Advanced Chemical Probes (focus on chemical structure and function, not biological effects)

The unique chemical structure of this compound and its derivatives makes them valuable scaffolds for the design of advanced chemical probes. A chemical probe is a small molecule used to study and manipulate biological systems or other chemical environments. The key is the specific interaction of the probe with its target, which is dictated by its chemical structure and functional groups.

The ethynyl group is a particularly useful "handle" for chemical probes due to its ability to participate in highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the attachment of the pyrimidine-based probe to other molecules, such as reporter tags (e.g., fluorophores) or biomolecules, with high precision. For example, 5-ethynyl-2'-deoxyuridine, a related compound, is used to probe DNA synthesis by incorporating into newly synthesized DNA, and the ethynyl group is then used to attach a fluorescent dye for visualization. aacrjournals.org

The pyrimidine core can act as a recognition element, interacting with specific targets through hydrogen bonding or π-stacking interactions. By modifying the substituents on the pyrimidine ring, the selectivity and binding affinity of the probe can be fine-tuned. For instance, the introduction of different functional groups can alter the probe's solubility and distribution in different chemical environments.

The table below summarizes the structural features of this compound relevant to its use in chemical probes.

| Structural Feature | Function in Chemical Probes |

| Ethynyl Group | Enables bioorthogonal "click" reactions for labeling and detection. |

| Pyrimidine Ring | Provides a scaffold for specific molecular recognition. Its electronic properties can be tuned to influence interactions. |

| Methyl Group | Can be modified to alter steric and electronic properties, affecting binding and selectivity. |

Photochemical and Electrochemical Properties

The photochemical and electrochemical properties of a molecule are determined by its electronic structure and how it interacts with light and electric fields. The presence of the pyrimidine ring and the ethynyl group in this compound suggests the potential for interesting behavior in these areas.

Photoinduced Reactions

Photoinduced reactions are chemical reactions that are initiated by the absorption of light. While specific studies on the photoinduced reactions of this compound were not found in the search results, related systems provide insights into its potential reactivity.

The pyrimidine ring is known to participate in various photochemical reactions. For example, pyrimidine bases in DNA can undergo photodimerization upon exposure to UV light. The ethynyl group can also be involved in photoinduced processes. For instance, photoinduced single electron transfer (SET) from a photoexcited species to an alkyne can initiate radical reactions. sci-hub.se In the context of copper catalysis, photoexcited copper(I) acetylides can participate in SET processes to drive coupling reactions. sci-hub.se It is plausible that this compound could undergo similar photoinduced transformations, such as cycloadditions or couplings, depending on the reaction conditions and the presence of other reactants or catalysts. rsc.org

Electrochemical Behavior and Redox Properties

The electrochemical behavior of a molecule describes its response to an applied electrical potential, including its ability to be oxidized or reduced (redox properties). The pyrimidine ring is an electron-deficient heterocycle, which generally means it is more easily reduced than oxidized. The ethynyl group can also influence the redox properties.

Studies on related pyrimidine derivatives have shown that they can undergo electrochemical reduction. researchgate.net The specific redox potentials would depend on the substituents on the pyrimidine ring. The introduction of the ethynyl group can affect the energy levels of the molecular orbitals, thereby altering the oxidation and reduction potentials. For example, in some conjugated systems, the ethynyl linkage can facilitate electron transfer. frontiersin.org

Cyclic voltammetry is a common technique used to study the redox properties of compounds. frontiersin.orgresearchgate.net While no specific cyclic voltammetry data for this compound was found, it is expected that the compound would exhibit reduction waves corresponding to the pyrimidine ring and potentially oxidation waves associated with the ethynyl group or the entire π-system, though likely at higher potentials.

The table below summarizes the expected electrochemical properties.

| Property | Expected Behavior of this compound |

| Reduction | The electron-deficient pyrimidine ring is expected to be reducible. |

| Oxidation | Oxidation would likely occur at higher potentials, possibly involving the π-system. |

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature on 5-Ethynyl-4-methylpyrimidine is sparse, with much of the available information originating from chemical supplier catalogs. These sources confirm its chemical identity and basic properties. While dedicated research articles focusing solely on this compound are not readily found, its structural motifs—the pyrimidine (B1678525) ring and the ethynyl (B1212043) group—are extensively studied in other molecular contexts. The pyrimidine core is a well-established pharmacophore, and ethynyl groups are known to be versatile functional handles for a variety of chemical transformations. Research on analogous compounds, such as ethynyl-pyridines and other substituted pyrimidines, provides a basis for understanding the potential reactivity and applications of this compound. cymitquimica.comvulcanchem.com The primary significance of this compound currently lies in its potential as a building block in synthetic and medicinal chemistry.

Emerging Synthetic Challenges and Opportunities

The synthesis of this compound presents both challenges and opportunities. While specific multi-step syntheses for this exact molecule are not detailed in the literature, analogous preparations suggest that Sonogashira coupling reactions would be a key synthetic strategy. smolecule.com A likely precursor would be a halogenated methylpyrimidine, which would be coupled with a protected acetylene (B1199291) source.

Challenges:

Regioselectivity: Achieving selective functionalization at the 5-position of the pyrimidine ring can be challenging.

Stability of the Ethynyl Group: The terminal alkyne is susceptible to polymerization and other side reactions, potentially requiring the use of protecting groups and inert reaction conditions. vulcanchem.com

Opportunities:

Development of Novel Catalytic Systems: There is an opportunity to explore new and more efficient catalysts for the ethynylation of pyrimidines.

Greener Synthetic Routes: Investigating more environmentally friendly reaction conditions, such as alternative solvents and energy sources, could improve the sustainability of its synthesis. vulcanchem.com

A hypothetical synthetic approach could involve the halogenation of 4-methylpyrimidine (B18481) followed by a palladium-catalyzed cross-coupling reaction.

| Step | Reaction Type | Potential Reagents | Key Considerations |

| 1 | Halogenation | N-Halosuccinimide (NBS, NCS) | Control of regioselectivity |

| 2 | Sonogashira Coupling | Trimethylsilylacetylene (B32187), Pd catalyst, Cu(I) co-catalyst, base | Deprotection of the TMS group |

Untapped Reactivity Pathways and Functionalization Potential

The ethynyl group in this compound is a gateway to a vast array of chemical transformations, many of which remain unexplored for this specific molecule.

Click Chemistry: The terminal alkyne is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the facile construction of triazole-linked structures. This is a powerful tool for drug discovery and materials science.

Cycloaddition Reactions: Beyond click chemistry, the ethynyl group can participate in various other cycloadditions, leading to the formation of diverse heterocyclic systems.

Hydration and Hydroamination: The triple bond can undergo addition reactions with water or amines to introduce new functional groups.

C-H Functionalization: Recent advances in C-H functionalization could allow for direct modifications of the pyrimidine ring, offering alternative pathways to more complex derivatives. nih.gov

The electron-deficient nature of the pyrimidine ring is expected to influence the reactivity of the ethynyl substituent, potentially facilitating certain nucleophilic addition reactions.

Prospects for Advanced Computational Methodologies

Computational chemistry offers a powerful lens through which to investigate the properties and reactivity of this compound without the need for extensive laboratory work.

DFT Studies: Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, molecular orbitals, and electrostatic potential. rsc.org This can provide insights into its reactivity and potential interaction with biological targets.

Reaction Modeling: Computational modeling can be used to predict the outcomes of various reactions, helping to optimize reaction conditions and identify promising synthetic routes.

Virtual Screening: In the context of drug discovery, the structure of this compound can be used in virtual screening campaigns to identify potential protein targets. researchgate.net

Spectroscopic Prediction: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of the compound and its derivatives. rsc.org

Advanced computational studies could elucidate the impact of the methyl and ethynyl groups on the aromaticity and reactivity of the pyrimidine ring. acs.org

Outlook for New Chemical Applications and Material Innovations

The unique combination of a pyrimidine core and a reactive ethynyl group in this compound opens the door to a range of potential applications.

Medicinal Chemistry: As a building block, it can be used to synthesize libraries of compounds for screening against various diseases. The pyrimidine scaffold is present in many anticancer and antiviral drugs. researchgate.netnih.gov The ethynyl group can act as a key pharmacophore or be used to link the molecule to other fragments.

Materials Science: Ethynyl-functionalized heterocycles are of interest for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.com The rigid, linear nature of the ethynyl group can be exploited to create conjugated systems with interesting photophysical properties.

Chemical Probes: The reactivity of the ethynyl group makes it suitable for the development of chemical probes to study biological processes. For example, it could be incorporated into a larger molecule and then used to "click" onto a fluorescent tag for imaging studies.

The future of this compound in these fields will depend on the development of efficient synthetic routes and a deeper understanding of its chemical and physical properties.

Q & A

Q. What are the primary synthetic routes for 5-Ethynyl-4-methylpyrimidine, and how do reaction conditions affect yield?

The synthesis typically involves ethynylation of a substituted pyrimidine precursor. For example, ethynyl magnesium bromide can introduce the ethynyl group to 4-methylpyrimidine derivatives under controlled temperatures (0–60°C) and inert atmospheres (e.g., nitrogen) . Yield optimization requires precise stoichiometry of reagents, solvent selection (e.g., EtOH/H₂O mixtures), and stepwise purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming substituent positions and ethynyl group integration. Infrared (IR) spectroscopy identifies functional groups like C≡C stretches (~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities .

Q. How can researchers ensure purity during synthesis?

Purification involves silica gel chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Recrystallization in solvents like ethyl acetate or ethanol removes impurities. Analytical HPLC with UV detection (λ = 254 nm) confirms purity ≥95% .

Advanced Research Questions

Q. What computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations model electron density distribution, identifying reactive sites (e.g., ethynyl group for Sonogashira coupling). Molecular docking studies predict interactions with biological targets, guiding functionalization strategies .

Q. How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic substitutions?

The methyl group at position 4 induces steric hindrance, directing electrophiles to the ethynyl-substituted position. Electron-withdrawing substituents (e.g., fluorine) enhance reactivity at adjacent sites, validated by Hammett plots .

Q. What experimental controls are necessary when studying the biological activity of this compound derivatives?

Include negative controls (solvent-only), positive controls (known inhibitors), and cytotoxicity assays (MTT or resazurin). Dose-response curves (IC₅₀) and enzyme kinetics (Lineweaver-Burk plots) quantify potency and mechanism .

Q. How can researchers address discrepancies in reported biological activity data for this compound?